molecular formula C13H16BrNO3S B2562067 (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797243-64-1

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2562067
M. Wt: 346.24
InChI Key: NHRNVKKXEBAXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, commonly known as BTDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Bromophenol Derivatives and Their Antioxidant Properties

Research into bromophenol derivatives, similar to the structural features of the specified compound, has shown these molecules to possess significant antioxidant properties. Çetinkaya et al. (2012) synthesized bromophenol derivatives from reactions such as bromination and demethylation, highlighting their effective antioxidant power through various in vitro assays, including radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Similarly, Balaydın et al. (2010) examined the antioxidant and radical scavenging activities of synthesized bromophenols, confirming their effective antioxidant power (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Azaspiro Structures in Synthesis and Biological Activity

Azaspiro structures, akin to the one mentioned in the query, have been utilized in the synthesis of peptides and other bioactive molecules. For instance, Rao et al. (2016) described the synthesis of a new reagent for producing N-protected amino acid-ASUD esters, useful in peptide synthesis, maintaining the enantiomeric purity of the amino acid (Rao, Nowshuddin, Jha, Divi, & Rao, 2016). This suggests potential applications in pharmaceutical research and development.

Spiro Structures and Their Application in Synthesis

The synthesis and study of spiro structures, which are part of the compound , have been the focus of various research efforts aimed at exploring their utility in organic synthesis and potential biological activities. Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of spiro structures in synthesizing complex molecules (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

properties

IUPAC Name

(4-bromothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c14-10-8-11(19-9-10)12(16)15-4-2-13(3-5-15)17-6-1-7-18-13/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNVKKXEBAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CS3)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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